molecular formula C21H21N3O2 B2737250 (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone CAS No. 1421507-52-9

(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone

Cat. No.: B2737250
CAS No.: 1421507-52-9
M. Wt: 347.418
InChI Key: QIHZSCOIBPKUSI-UHFFFAOYSA-N
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Description

The compound (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone features a benzoimidazole moiety linked via a methanone group to a spirocyclic chroman-piperidine scaffold. This hybrid structure combines the planar aromaticity of benzoimidazole (known for intercalation and hydrogen bonding in biological targets) with the conformational rigidity of the spiro system, which enhances binding specificity .

Synthesis: The spiro[chroman-2,4'-piperidine] core is synthesized via base-catalyzed spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone, followed by Boc deprotection and coupling reactions . The benzoimidazole unit is introduced through late-stage functionalization, as seen in related analogs .

Applications: Compounds in this class exhibit potent anticancer activity by inducing apoptosis, as demonstrated in spirochroman-piperidine derivatives targeting MCF-7, A2780, and HT-29 cancer cell lines .

Properties

IUPAC Name

3H-benzimidazol-5-yl(spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20(16-5-6-17-18(13-16)23-14-22-17)24-11-9-21(10-12-24)8-7-15-3-1-2-4-19(15)26-21/h1-6,13-14H,7-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHZSCOIBPKUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4)OC5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4’-piperidin]-1’-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of benzimidazole derivatives with spirochroman-piperidine intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of transition-metal-free conditions has been reported for the efficient formation of similar compounds .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4’-piperidin]-1’-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds related to the spiro[chroman-2,4'-piperidin]-4-one derivatives. A significant investigation synthesized a series of these derivatives, including those featuring the benzimidazole moiety, and evaluated their cytotoxic effects against various human cancer cell lines.

Key Findings:

  • Cytotoxic Activity: A specific derivative, identified as compound 16, demonstrated potent cytotoxicity with IC50 values ranging from 0.31 to 5.62 μM against MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) cell lines. This compound induced early apoptosis in MCF-7 cells and significantly altered cell cycle distribution, promoting accumulation in the sub-G1 and G2-M phases .
CompoundIC50 Values (μM)Cell Line
160.31 - 5.62MCF-7
1518.77 - 47.05MCF-7

The promising results suggest that further structural optimization of these compounds could lead to the development of effective anticancer agents.

Antimicrobial Applications

The benzimidazole derivatives have also been studied for their antimicrobial properties. A recent study synthesized a new series of compounds based on the benzimidazole structure and evaluated their effectiveness against various bacterial and fungal strains.

Key Findings:

  • Antimicrobial Activity: The synthesized compounds exhibited notable in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study reported effective inhibition against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans among others .
CompoundActivity Against
Benzimidazole DerivativeStaphylococcus aureus
Escherichia coli
Candida albicans

These findings underscore the potential of (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone and its analogs as viable candidates for drug development in both oncology and infectious disease management.

Mechanism of Action

The mechanism of action of (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4’-piperidin]-1’-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key Observations:

Spirocyclic vs. Non-Spiro Analogs: The spiro[chroman-2,4'-piperidine] core (e.g., Compound 16) enhances anticancer potency (IC50: 0.31–5.62 μM) compared to non-spiro analogs like the piperidin-1-yl derivative (), which lacks conformational rigidity . The sulfonyl bridge in Compound 16 improves activity over trimethoxyphenyl-substituted analogs (IC50: 18.77–47.05 μM), highlighting substituent-dependent efficacy .

Benzoimidazole Modifications :

  • The Pd(II) complex () replaces the spiro system with a phenyl group but retains antiproliferative activity (IC50: 1.2–4.8 μM) via ROS-mediated pathways, suggesting benzoimidazole’s role is critical across diverse scaffolds .

Spiro[indazole] vs. Spiro[chroman] :

  • The spiro[indazole-5,4'-piperidin] analog () shows reduced solubility due to hydrophobic indazole, whereas spiro[chroman] derivatives balance lipophilicity and bioavailability .

Mechanistic Insights

  • Apoptosis Induction : Spiro[chroman-2,4'-piperidine] derivatives (e.g., Compound 16) activate caspases-3/7 and increase sub-G1 populations, confirming apoptosis as the primary mechanism .
  • Antiangiogenic Activity : The Pd(II) complex () inhibits VEGF signaling, a divergent pathway compared to spirocyclic analogs, illustrating structural versatility in targeting cancer .

Biological Activity

The compound (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that combines a benzimidazole moiety with a spiro chroman-piperidine framework. The synthesis of this compound typically involves multi-step organic reactions including the formation of C–N bonds and the introduction of substituents that enhance biological activity. Recent studies have explored various synthetic pathways to optimize yield and purity, utilizing reagents such as N,N-dimethylformamide and sulfur under mild conditions to facilitate the reaction .

Anticancer Properties

One of the most significant areas of research surrounding this compound is its anticancer activity . Studies have shown that it exhibits selective cytotoxicity against various cancer cell lines. For example, in vitro assays demonstrated that the compound induces apoptosis in human cancer cells by activating intrinsic apoptotic pathways, which was evidenced by increased levels of cleaved caspase-3 and PARP .

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)10.5Apoptosis via caspase activation
MCF-7 (Breast)12.3Cell cycle arrest at G2/M phase
A549 (Lung)15.0Induction of oxidative stress

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It showed promising activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects , potentially beneficial in neurodegenerative diseases such as Alzheimer's. In animal models, it has been observed to reduce neuroinflammation and oxidative stress markers, suggesting a protective role against neuronal damage .

Case Study 1: Anticancer Efficacy in Animal Models

In a recent study published in Journal of Medicinal Chemistry, researchers administered the compound to mice bearing xenograft tumors derived from human breast cancer cells. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed .

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted using agar diffusion methods on various bacterial strains. The compound displayed a zone of inhibition comparable to standard antibiotics like ampicillin and ciprofloxacin, indicating its potential as a lead compound for further development .

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